molecular formula C23H22N4O4S B14992182 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B14992182
M. Wt: 450.5 g/mol
InChI Key: KITUFBWVXRTBTJ-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with an isopropyl group at position 5, linked via an acetamide bridge to a phenyl ring bearing a pyrimidin-2-ylsulfamoyl moiety at position 2.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

2-(5-propan-2-yl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H22N4O4S/c1-15(2)16-4-9-21-20(12-16)17(14-31-21)13-22(28)26-18-5-7-19(8-6-18)32(29,30)27-23-24-10-3-11-25-23/h3-12,14-15H,13H2,1-2H3,(H,26,28)(H,24,25,27)

InChI Key

KITUFBWVXRTBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran core can bind to enzymes and receptors, modulating their activity. The pyrimidin-2-ylsulfamoyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting key pathways involved in disease progression .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological Target / Activity
Target Compound Benzofuran 5-isopropyl, pyrimidinylsulfamoyl phenyl Not explicitly stated (inferred TRP/ion channels)
HC-030031 Tetrahydropurin 4-isopropyl phenyl TRPA1 antagonist (IC50: 4–10 μM)
CHEM-5861528 Tetrahydropurin 4-butyl phenyl TRPA1 antagonist
4-[3-chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide Azetidinone Nitro-furan, pyrimidinylsulfonamide Synthetic intermediate (antimicrobial?)
Suvecaltamide Phenylacetamide Trifluoroethoxy pyridyl Cav channel stabilizer (antiepileptic)
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thienopyrimidinone Methylfuran, allyl, sulfanyl Not specified (kinase/modulator?)
Key Observations:
  • Benzofuran vs. Tetrahydropurin Cores : The target compound’s benzofuran may offer greater metabolic stability compared to HC-030031’s tetrahydropurin, which is prone to oxidation. The pyrimidinylsulfamoyl group in the target compound could enhance solubility relative to HC-030031’s isopropylphenyl .
  • Sulfamoyl vs. Sulfonamide Groups: The pyrimidinylsulfamoyl group in the target compound differs from the sulfonamide in ’s azetidinone derivative.
  • Heterocyclic Variations : Suvecaltamide’s trifluoroethoxy pyridyl group () introduces strong electron-withdrawing effects, contrasting with the target compound’s pyrimidinylsulfamoyl group. This may influence voltage-gated calcium channel (Cav) vs. TRP channel selectivity .
Computational Analysis:
  • Docking Studies : Lamarckian genetic algorithm-based docking () predicts that the pyrimidinylsulfamoyl group in the target compound may form stable hydrogen bonds with TRPA1’s cysteine residues, akin to HC-030031’s binding mode .
  • Electron Density Analysis: Using Multiwfn (), the benzofuran core shows localized electron density at the oxygen atom, enhancing dipole interactions. This contrasts with the thienopyrimidinone’s sulfur atom, which may reduce polarity .

Biological Activity

The compound 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of a pyrimidinylsulfamoyl group enhances its pharmacological profile by potentially improving solubility and bioavailability.

Structural Formula

The structural formula can be represented as follows:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Key Functional Groups

  • Benzofuran : Associated with various biological activities.
  • Pyrimidine : Often found in drugs targeting nucleic acid synthesis.
  • Sulfamoyl : Enhances binding affinity to biological targets.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, molecular docking studies indicate that benzofuran derivatives can inhibit the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Benzofuran derivatives have been reported to modulate inflammatory pathways, potentially reducing chronic inflammation and associated diseases.

Study 1: Anti-HCV Activity

A study conducted on benzofuran derivatives demonstrated their efficacy against the Hepatitis C virus (HCV) by inhibiting the NS5B enzyme. The binding affinities of these compounds were evaluated using molecular docking techniques, revealing promising candidates for further development as antiviral agents .

Study 2: Antimicrobial Properties

Research on related benzofuran compounds showed a significant reduction in microbial growth at low concentrations. Minimum inhibitory concentration (MIC) values indicated that certain derivatives were more effective than standard antimicrobial agents like nitrofurazone .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntiviral (HCV)TBD
Benzofuran derivative AAntimicrobial15
Benzofuran derivative BAnti-inflammatoryTBD

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the drug-likeness of any compound. Initial assessments suggest that the compound has favorable ADMET characteristics, which need further validation through experimental studies.

Toxicity Studies

Toxicological evaluations are necessary to ensure safety for human use. Current literature lacks comprehensive toxicity data for this specific compound; hence future studies should focus on elucidating these aspects.

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